molecular formula C8H7N3O2 B13997693 2-Cyano-3,4-dimethyl-5-nitropyridine CAS No. 573763-23-2

2-Cyano-3,4-dimethyl-5-nitropyridine

Cat. No.: B13997693
CAS No.: 573763-23-2
M. Wt: 177.16 g/mol
InChI Key: AGHZEFRRTUFFKT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is an organic compound with the molecular formula C8H7N3O2 This compound belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile typically involves the nitration of 3,4-dimethyl-2-pyridinecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.

    Substitution: Ammonia or amines, appropriate solvents, and sometimes elevated temperatures.

Major Products Formed:

    Reduction: 3,4-Dimethyl-2-pyridinecarbonitrile-5-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the dimethyl groups.

    4-Nitro-2-pyridinecarbonitrile: Similar nitro and nitrile groups but different substitution pattern.

    2,4-Dimethyl-5-nitropyridine: Similar substitution pattern but lacks the nitrile group.

Uniqueness: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is unique due to the presence of both dimethyl and nitro groups on the pyridine ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

573763-23-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3,4-dimethyl-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3

InChI Key

AGHZEFRRTUFFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C

Origin of Product

United States

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